molecular formula C17H16N4O B2792987 (4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034236-69-4

(4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No. B2792987
CAS RN: 2034236-69-4
M. Wt: 292.342
InChI Key: BYOZSTPOCISYKS-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is a potential drug candidate for the treatment of various diseases, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are important areas of study.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is still being investigated. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is that it is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are a number of future directions for research on (4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential applications include its use as an anti-inflammatory agent, as well as its potential as a broad-spectrum antimicrobial agent. Further research is also needed to fully understand the mechanism of action of this compound, which may help to identify new targets for drug development.

Synthesis Methods

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves the reaction of 4-(1H-pyrrol-1-yl)phenylamine with 6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-one in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and yields a high purity product.

Scientific Research Applications

(4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It also has potential applications in the field of neuroscience, where it has been studied for its ability to modulate neurotransmitter release.

properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(20-11-12-21-16(13-20)7-8-18-21)14-3-5-15(6-4-14)19-9-1-2-10-19/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOZSTPOCISYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

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